

physical and chemical properties of N-Isobutyrylglycine-d2

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Compound of Interest

Compound Name: *N-Isobutyrylglycine-d2*

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N-Isobutyrylglycine-d2: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the physical and chemical properties, metabolic significance, and analytical methodologies for **N-Isobutyrylglycine-d2**. This deuterated analog of N-isobutyrylglycine serves as a valuable tool for researchers in metabolic studies, drug development, and clinical diagnostics, particularly in the context of inborn errors of metabolism.

Core Physical and Chemical Properties

N-Isobutyrylglycine-d2 is a deuterated form of N-isobutyrylglycine, an acylglycine that is a metabolite of the branched-chain amino acid valine. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of **N-Isobutyrylglycine-d2**

Property	Value	Source
Molecular Formula	C ₆ H ₉ D ₂ NO ₃	[1]
Molecular Weight	147.17 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity (HPLC)	≥99.43%	[1]
Isotopic Enrichment	≥98.5%	[1]

Table 2: Computed and Experimental Properties of N-Isobutyrylglycine (Non-deuterated)

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₃	[2][3]
Molecular Weight	145.16 g/mol	[2][3]
Melting Point	82.5 °C	[2][3]
Water Solubility	17.9 g/L (predicted)	[4]
logP	-0.11 (predicted)	[4]
pKa (Strongest Acidic)	4.06 (predicted)	[4]

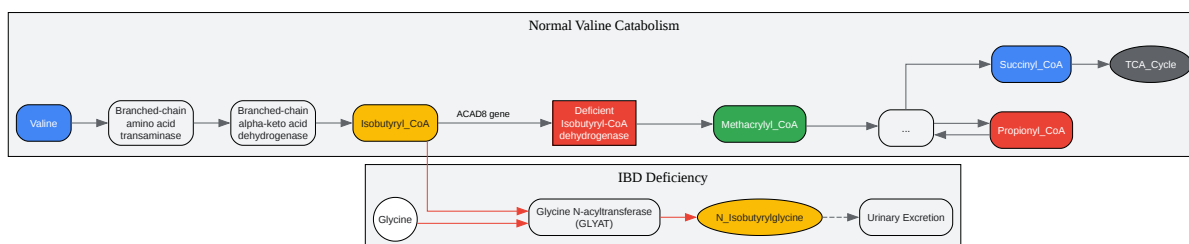
Metabolic Significance and Signaling Pathways

N-isobutyrylglycine is a key biomarker in the diagnosis of certain inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase (IBD) deficiency. This condition arises from mutations in the ACAD8 gene, leading to a dysfunctional IBD enzyme, which is crucial for the catabolism of valine. The enzymatic block leads to an accumulation of isobutyryl-CoA, which is then alternatively metabolized through conjugation with glycine to form N-isobutyrylglycine, leading to its elevated levels in urine.

The formation of N-isobutyrylglycine is catalyzed by glycine N-acyltransferase (GLYAT), a mitochondrial enzyme responsible for the conjugation of various acyl-CoA molecules with

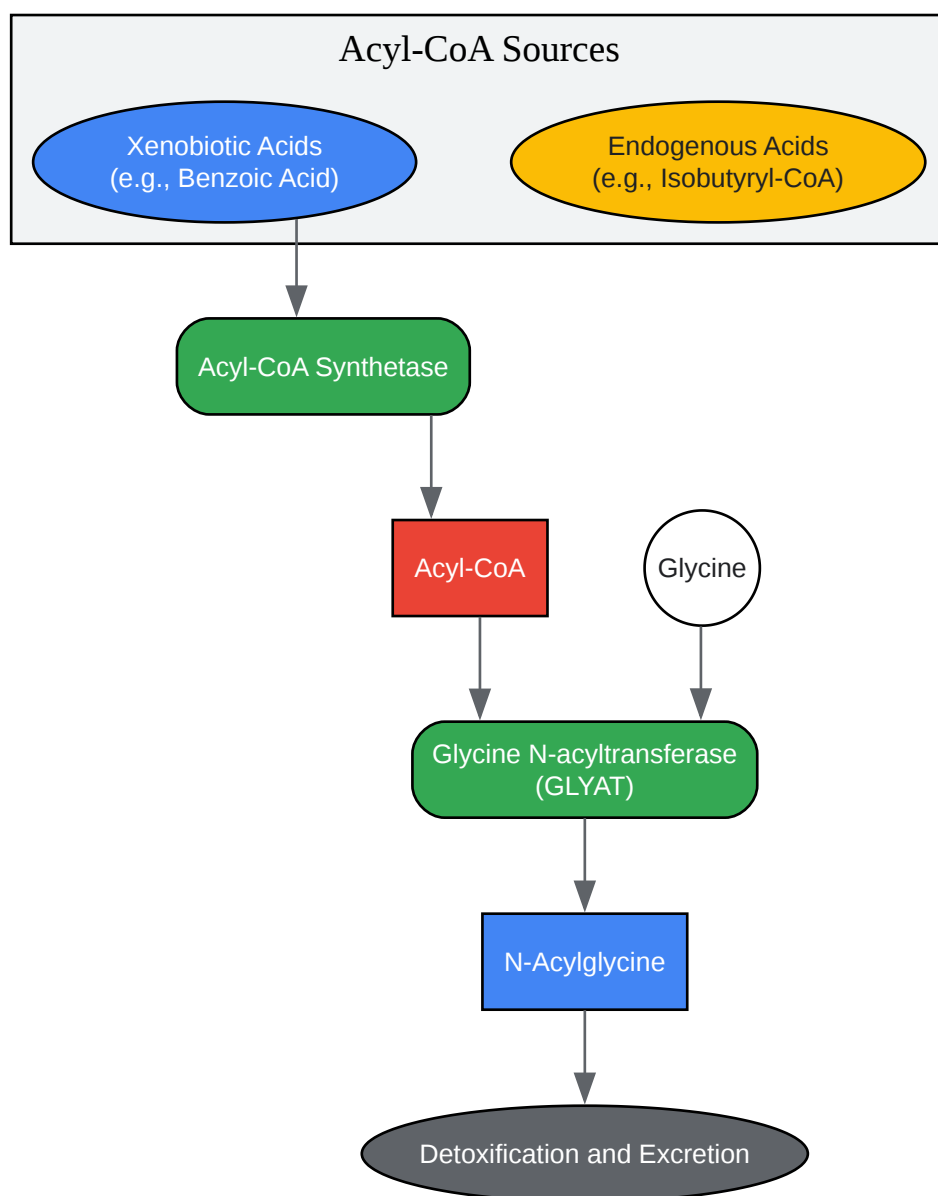
glycine. This process is a part of the broader glycine conjugation pathway, a detoxification route for both endogenous and xenobiotic compounds.

Below are diagrams illustrating the relevant metabolic pathways.



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Caption: Valine Catabolism and the Impact of IBD Deficiency.



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Caption: The Glycine Conjugation Pathway for Detoxification.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of **N-Isobutyrylglycine-d2** in research. The following are representative methodologies for its synthesis and analysis.

Synthesis of N-Isobutyrylglycine-d2

This protocol describes a general method for the acylation of glycine-d2.

Objective: To synthesize **N-Isobutyrylglycine-d2** by reacting glycine-d2 with isobutyryl chloride.

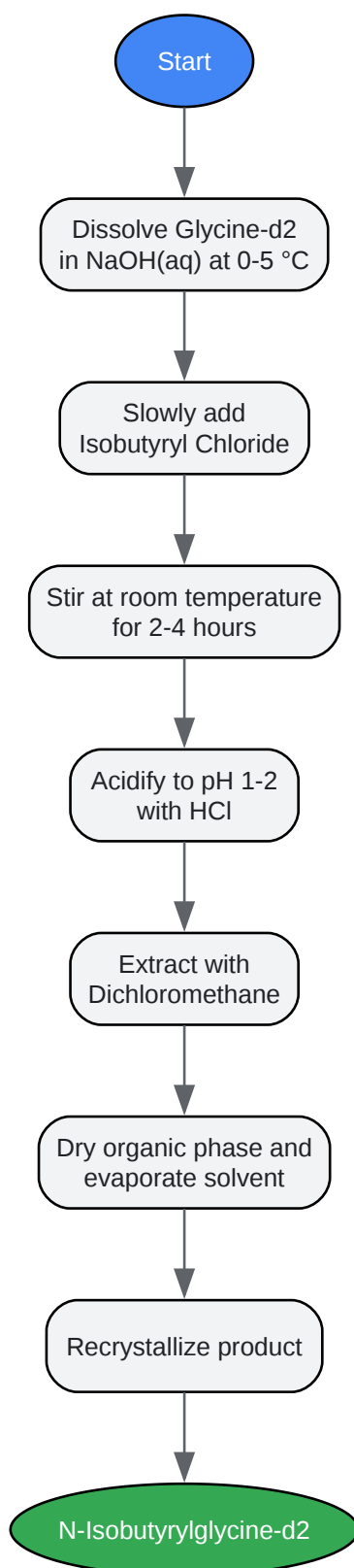
Materials:

- Glycine-2,2-d2
- Isobutyryl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

Procedure:

- **Dissolution of Glycine-d2:** Dissolve glycine-2,2-d2 in an aqueous solution of sodium hydroxide at 0-5 °C with stirring. The molar ratio of glycine-d2 to NaOH should be approximately 1:2.
- **Acylation:** Slowly add isobutyryl chloride dropwise to the cold glycine-d2 solution while maintaining vigorous stirring. The molar ratio of glycine-d2 to isobutyryl chloride should be approximately 1:1.1.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Acidification:** After the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x 50 mL).

- Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude **N-Isobutyrylglycine-d2** by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain a white to off-white solid.



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Caption: Workflow for the Synthesis of **N-Isobutyrylglycine-d2**.

Analytical Methods

Objective: To determine the purity of **N-Isobutyrylglycine-d2**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve a small amount of **N-Isobutyrylglycine-d2** in the mobile phase A to a concentration of approximately 1 mg/mL.

Objective: To confirm the structure and isotopic enrichment of **N-Isobutyrylglycine-d2**.

Instrumentation and Conditions:

- Spectrometer: 400 MHz or higher NMR spectrometer.
- Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the chosen deuterated solvent.
- ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The spectrum is expected to show signals for the isobutyryl protons and the N-H proton (if in a non-

exchanging solvent), while the signal for the glycine α -protons will be absent due to deuterium substitution.

- ^{13}C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to confirm the carbon skeleton.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight and isotopic purity.

Applications in Research

N-Isobutyrylglycine-d2 is primarily used as an internal standard in mass spectrometry-based methods for the quantification of N-isobutyrylglycine in biological samples such as urine and plasma. This is critical for:

- Newborn Screening: Early detection of isobutyryl-CoA dehydrogenase deficiency.
- Metabolic Research: Studying the flux through the valine catabolic pathway and the glycine conjugation pathway.
- Clinical Diagnostics: Monitoring the biochemical phenotype of patients with IBD deficiency and other related metabolic disorders.

Conclusion

N-Isobutyrylglycine-d2 is an indispensable tool for researchers and clinicians working in the field of metabolic disorders. Its well-defined physical and chemical properties, coupled with its metabolic significance, make it an ideal standard for accurate and precise quantification of its endogenous counterpart. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this important molecule, facilitating further research into the diagnosis and understanding of inborn errors of metabolism.

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